

Application Notes and Protocols: Cyanidin 3-sambubioside 5-glucoside in Food Science Research

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Compound of Interest

Compound Name: *Cyanidin 3-sambubioside 5-glucoside*

Cat. No.: *B1250399*

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Introduction

Cyanidin 3-sambubioside 5-glucoside is an anthocyanin, a type of flavonoid pigment, found in various darkly colored fruits, most notably in black elderberries (*Sambucus nigra*)[1]. Anthocyanins are of significant interest in food science and nutrition due to their potential health benefits, including antioxidant and anti-inflammatory properties[2][3]. This document provides detailed application notes and experimental protocols for the extraction, quantification, and bioactivity assessment of **Cyanidin 3-sambubioside 5-glucoside**, aimed at facilitating its research and development as a functional food ingredient or nutraceutical. While specific data for **Cyanidin 3-sambubioside 5-glucoside** is emerging, much of the foundational methodology is adapted from studies on structurally similar and more extensively researched anthocyanins like Cyanidin 3-glucoside and Cyanidin 3-sambubioside.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the abundance and bioactivity of **Cyanidin 3-sambubioside 5-glucoside** and related compounds.

Table 1: Concentration of **Cyanidin 3-sambubioside 5-glucoside** and Related Anthocyanins in Elderberry.

Compound	Concentration in Elderberry (mg/100 g FW)	Source
Cyanidin 3-sambubioside 5-glucoside	16.0–82.6	[4]
Cyanidin 3-sambubioside	270.5–277	[4]
Cyanidin 3-glucoside	221.4–739.8	[4]
Cyanidin 3,5-diglucoside	7.41–23.29	[4]

Table 2: Antioxidant Activity of Cyanidin Glycosides.

Compound	Assay	IC50 (µg/mL)	Source
Cyanidin 3-sambubioside	DPPH Radical Scavenging	4.10	[5]
Delphinidin 3-sambubioside	DPPH Radical Scavenging	2.80	[6]
Cyanidin 3-glucoside	DPPH Radical Scavenging	7.40	[6]
Trolox (Standard)	DPPH Radical Scavenging	7.39	[6]
Ascorbic Acid (Standard)	DPPH Radical Scavenging	7.60	[6]

Experimental Protocols

Protocol 1: Extraction and Purification of Cyanidin 3-sambubioside 5-glucoside from Elderberries

This protocol is adapted from methods used for anthocyanin extraction from elderberry pomace and other berries[2][7].

Objective: To extract and purify **Cyanidin 3-sambubioside 5-glucoside** from elderberries for analytical and biological studies.

Materials:

- Fresh or frozen elderberries
- Methanol, HPLC grade
- Formic acid, analytical grade
- Ethanol, analytical grade
- Milli-Q water
- Solid Phase Extraction (SPE) C18 cartridges
- High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector.

Procedure:

Part A: Extraction

- Homogenize 100 g of elderberries with 500 mL of acidified methanol (85:15 methanol: 1N HCl, v/v).
- Sonicate the mixture for 30 minutes.
- Centrifuge at 4000 rpm for 20 minutes and collect the supernatant.
- Repeat the extraction of the pellet with another 500 mL of acidified methanol.
- Combine the supernatants and concentrate under vacuum at 40°C using a rotary evaporator.

Part B: Solid Phase Extraction (SPE) Purification

- Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of acidified water (0.01% HCl).
- Load the concentrated extract onto the cartridge.
- Wash the cartridge with 20 mL of acidified water to remove sugars and other polar compounds.
- Elute the anthocyanins with 15 mL of acidified methanol (0.1% HCl).
- Evaporate the methanol to dryness under a stream of nitrogen.

Part C: Preparative HPLC Purification

- Redissolve the dried anthocyanin extract in a suitable volume of the mobile phase.
- Perform preparative HPLC using a C18 column.
- Use a gradient elution with a mobile phase consisting of (A) 5% formic acid in water and (B) 5% formic acid in methanol[2].
- Monitor the elution at 520 nm.
- Collect the fraction corresponding to the retention time of **Cyanidin 3-sambubioside 5-glucoside**, based on analytical HPLC-MS analysis or comparison with a standard if available.
- Confirm the purity of the isolated fraction using analytical HPLC.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for anthocyanin quantification[8][9][10].

Objective: To quantify the concentration of **Cyanidin 3-sambubioside 5-glucoside** in an extract.

Materials:

- Purified **Cyanidin 3-sambubioside 5-glucoside** or a certified reference standard of a related compound (e.g., Cyanidin 3-glucoside).
- HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and PDA detector[9].
- Acetonitrile, HPLC grade.
- Formic acid, HPLC grade.
- Milli-Q water.

Procedure:

- Preparation of Standard Curve:
 - Prepare a stock solution of the standard in acidified methanol.
 - Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - Dilute the sample extract with the mobile phase to a concentration within the range of the standard curve.
 - Filter the sample through a 0.45 µm syringe filter.
- HPLC Conditions:
 - Mobile Phase: (A) 5% formic acid in water, (B) Acetonitrile[9].
 - Gradient: A typical gradient could be: 0-10 min, 5-15% B; 10-15 min, 15-25% B; 15-40 min, 25-50% B; 40-50 min, 50-80% B[2].
 - Flow Rate: 1.0 mL/min[2][9].
 - Column Temperature: 30°C[10].
 - Detection Wavelength: 520 nm[9].

- Analysis:
 - Inject the standards and samples onto the HPLC system.
 - Identify the peak for **Cyanidin 3-sambubioside 5-glucoside** based on retention time and UV-Vis spectrum.
 - Quantify the amount of the compound in the sample by comparing its peak area to the standard curve.

Protocol 3: DPPH Radical Scavenging Assay

This is a common method to evaluate antioxidant activity[5][11][12][13][14].

Objective: To assess the free radical scavenging capacity of **Cyanidin 3-sambubioside 5-glucoside**.

Materials:

- Purified **Cyanidin 3-sambubioside 5-glucoside**.
- 2,2-diphenyl-1-picrylhydrazyl (DPPH).
- Methanol or ethanol.
- 96-well microplate.
- Microplate reader.
- Ascorbic acid or Trolox as a positive control.

Procedure:

- Prepare a 0.1 mM solution of DPPH in methanol[5].
- Prepare a series of concentrations of the sample and the positive control in methanol.
- In a 96-well plate, add 100 μ L of the sample or standard to 100 μ L of the DPPH solution.

- For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes[12].
- Measure the absorbance at 517 nm using a microplate reader[12][13].
- Calculate the percentage of radical scavenging activity using the following formula:
 - % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[12].
- Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 4: Anti-inflammatory Activity in Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of Cyanidin 3-glucoside in macrophage cell lines[15][16].

Objective: To evaluate the anti-inflammatory potential of **Cyanidin 3-sambubioside 5-glucoside** by measuring its effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- THP-1 human monocytic cell line.
- Phorbol 12-myristate 13-acetate (PMA).
- Lipopolysaccharide (LPS).
- RPMI-1640 cell culture medium.
- Fetal Bovine Serum (FBS).
- Penicillin-Streptomycin.
- ELISA kits for TNF-α, IL-6, and IL-1β.

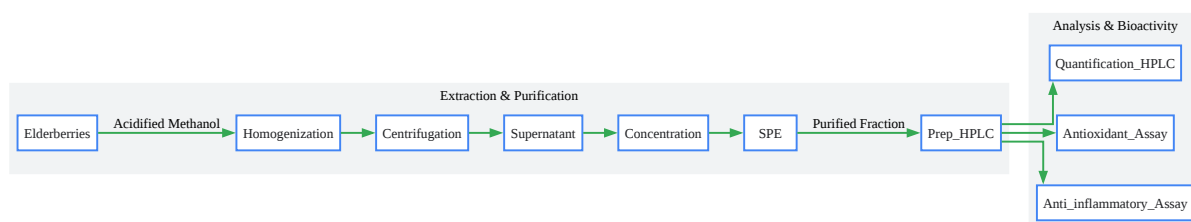
- Purified **Cyanidin 3-sambubioside 5-glucoside**.

Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
 - After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.
- Treatment:
 - Pre-treat the differentiated macrophages with various concentrations of **Cyanidin 3-sambubioside 5-glucoside** for 2 hours.
 - Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS, no sample) and a positive control (LPS only).
- Cytokine Measurement:
 - Collect the cell culture supernatant.
 - Measure the concentrations of TNF- α , IL-6, and IL-1 β in the supernatant using the respective ELISA kits according to the manufacturer's instructions[16].
- Data Analysis:
 - Compare the cytokine levels in the sample-treated groups to the LPS-only control to determine the inhibitory effect of **Cyanidin 3-sambubioside 5-glucoside**.

Visualizations

Experimental Workflows

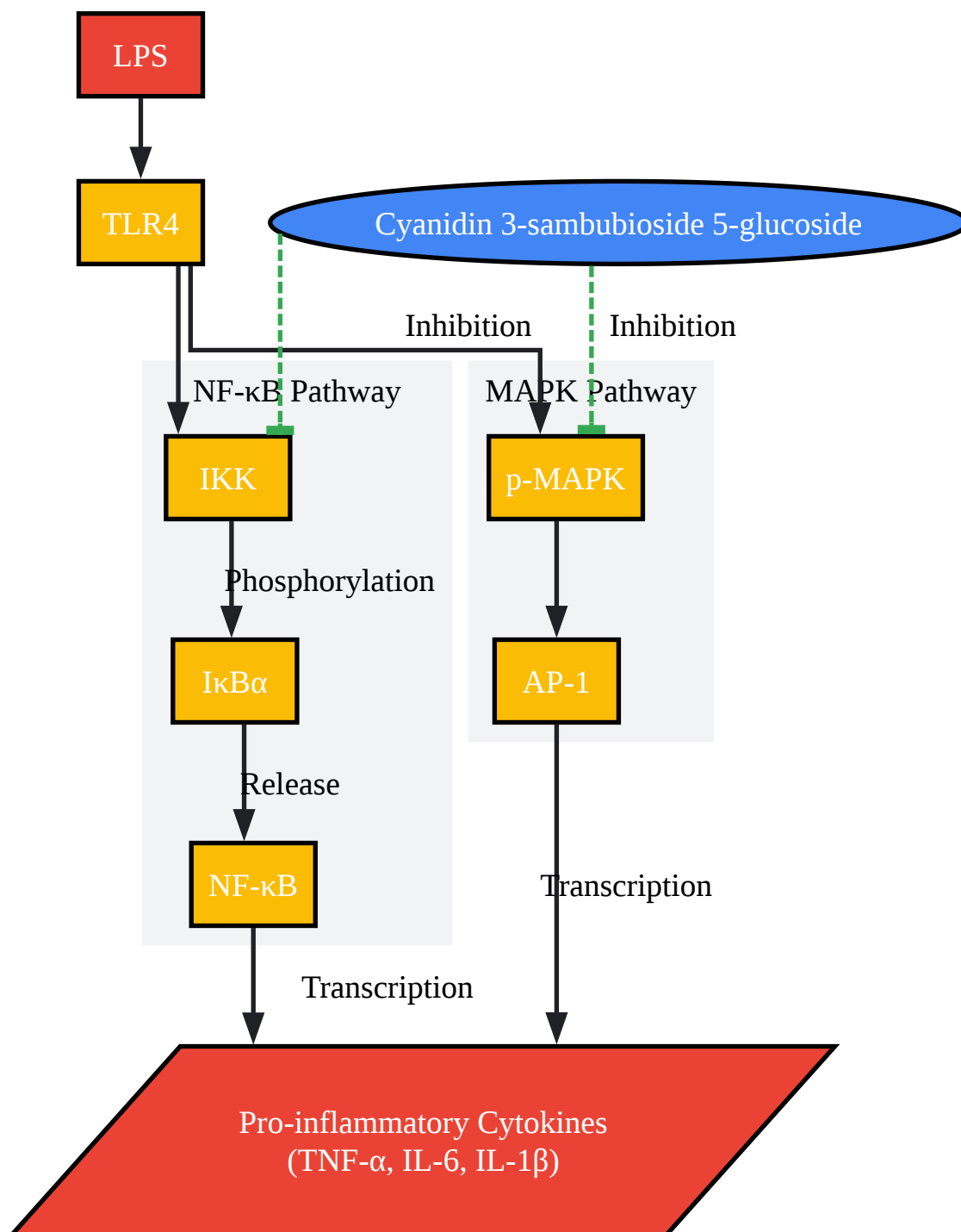


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Caption: Workflow for the extraction, purification, and analysis of **Cyanidin 3-sambubioside 5-glucoside**.

Signaling Pathways

The following diagram illustrates the potential anti-inflammatory mechanism of action, adapted from studies on Cyanidin 3-glucoside, which is expected to have a similar mechanism to **Cyanidin 3-sambubioside 5-glucoside** due to structural similarities^{[1][17][18][19]}.



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Caption: Postulated anti-inflammatory signaling pathway modulation by **Cyanidin 3-sambubioside 5-glucoside**.

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